1-benzoyl-N-(2,4-dichlorophenyl)-4-piperidinecarboxamide -

1-benzoyl-N-(2,4-dichlorophenyl)-4-piperidinecarboxamide

Catalog Number: EVT-5178174
CAS Number:
Molecular Formula: C19H18Cl2N2O2
Molecular Weight: 377.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,4-Dichlorophenyl)benzamide

  • Compound Description: This compound serves as a fundamental structural analog to numerous entries within this list. Its conformational characteristics, particularly the anti conformation of the N-H and C=O bonds in the amide group, are mirrored in many related compounds [].

N-(2,4-Dichlorophenyl)-N'-(benzoyl)-thiourea

  • Compound Description: This compound is notable for its ability to undergo desulfurization and form copper(II) complexes. This reactivity highlights the chemical versatility of the N-(2,4-dichlorophenyl) moiety [].

N-benzoyl-N'-(2,4-dichlorophenyl)-O-methyl-isourea

  • Compound Description: This compound is formed through the desulfurization of N-(2,4-Dichlorophenyl)-N'-(benzoyl)-thiourea, demonstrating a chemical transformation that yields a structure capable of coordinating with copper ions [].

4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid

  • Compound Description: This glutaric acid-amide derivative exhibits a kinked backbone structure. The molecule's twist, as evidenced by specific torsion angles, influences its packing arrangement and potential interactions [].

N-(Piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716)

  • Compound Description: This compound, also known as SR141716, stands out as a potent and selective antagonist of the CB1 cannabinoid receptor [, , , , , , , ]. Its interaction with the CB1 receptor, notably involving the piperidinyl and 2,4-dichlorophenyl groups, offers insights into potential pharmacological activities associated with similar structures.

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

  • Compound Description: This compound, known as SR147778, displays exceptionally high potency and selectivity as a CB1 receptor antagonist []. Its nanomolar affinity for both rat and human CB1 receptors highlights its potential as a pharmacological tool and a possible therapeutic lead.
  • Compound Description: This group of compounds shows promising antifungal activity, particularly against Pyricularia grisea and Sclerotinia sclerotiorum []. The acyloxymethyl substituent significantly influences the antifungal efficacy of these compounds.

1-[2-(2,4-Dichlorophenyl)-4-alkoxymethyl-1,3-dioxolan-2-yl]methyl-1H-1,2,4-triazoles

  • Compound Description: Similar to the previous group, these compounds demonstrate potent antifungal activity, with notable efficacy against Pyricularia oryzae, Sclerotinia sclerotiorum, and Fusarium graminearum []. The alkoxymethyl group plays a key role in determining their antifungal properties.

Dichlorido-tetra((E)-(RS)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol-κ1 N)zinc(II)

  • Compound Description: This complex exemplifies the ability of ligands containing a 2,4-dichlorophenyl group to coordinate with metal ions, in this case, zinc(II). The triazole and alcohol functionalities likely contribute to the coordination and overall geometry of the complex [].

Dibromido-tetra((E)-(RS)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol-κ 1 N)zinc(II)

  • Compound Description: This complex demonstrates the coordination of a 2,4-dichlorophenyl-containing ligand with zinc(II). The bromide ions, in contrast to the chloride ions in the previous complex, influence the crystal packing and potentially the complex's properties [].

(E)-1-[2,2-dichloro-1-(4-fluorophenyl)ethenyl]-2-(2,4-dichlorophenyl)diazene

  • Compound Description: This compound exhibits intermolecular interactions, including C—H⋯N, C—Cl⋯π, and π–π stacking interactions, which are crucial for its crystal packing and solid-state properties [].

1-(2,4-dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75528)

  • Compound Description: Designed as a potential radioligand for PET imaging of cerebral cannabinoid receptors, JHU75528 displays a higher binding affinity and lower lipophilicity than Rimonabant (SR141716) and AM281 [].

1-(2-bromophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75575)

  • Compound Description: JHU75575, another potential radioligand for PET imaging of cerebral cannabinoid receptors, also demonstrates a higher binding affinity and lower lipophilicity compared to Rimonabant (SR141716) and AM281 [].

1-[2-(2,4-dichlorophenyl)-4-(α-methylphenylacetyloxymethyl)-1,3-dioxolan-2-yl]methyl-1H-1,2,4-triazole

  • Compound Description: This compound exhibits exceptionally high preventive activity against Pyricularia grisea and Sclerotinia sclerotiorum, exceeding 90% efficacy []. This highlights its potential as a potent antifungal agent.

1-[2-(2,4- dichlorophenyl)-4-p-fluorobenzoyloxymethyl-1,3-dioxolan-2-yl]methyl-1H-1,2,4-triazole

  • Compound Description: Similar to the previous compound, this triazole derivative shows potent preventive activity against Pyricularia grisea and Sclerotinia sclerotiorum, exceeding 90% efficacy [], indicating its potential as a strong antifungal agent.

5-(4-chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

  • Compound Description: VCHSR, an analog of SR141716A, lacks hydrogen bonding potential at the C3 position, making it valuable for studying structure-activity relationships and the impact of hydrogen bonding on CB1 receptor interactions [].

4-(2,4-dichlorophenyl)-N,N,N',N'-tetraethyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamide

  • Compound Description: Identified as a calcium channel antagonist, this compound showcases the diverse biological activities that can arise from structural modifications around the 2,4-dichlorophenyl group [].

N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596)

  • Compound Description: Developed as a potential treatment for obesity, MK-5596 acts as a selective CB1R inverse agonist. Its discovery highlights the therapeutic potential of targeting CB1R and the importance of structural optimization for achieving desired pharmacological profiles [].

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound demonstrates significant weight-loss effects in diet-induced obese mice by acting as a peripherally restricted CB1R antagonist []. Its development highlights the potential of targeting peripheral CB1R for obesity treatment.
  • Compound Description: This compound and its hydrates have been investigated as potential cannabinoid receptor modulators. Its structural similarity to known CB1 receptor antagonists underscores the potential of this chemical class for developing therapeutics targeting the endocannabinoid system [].

6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides

  • Compound Description: This class of compounds demonstrates potent and selective dipeptidyl peptidase-4 (DPP4) inhibitory activity, making them promising candidates for the treatment of type 2 diabetes []. Their development highlights the importance of balancing DPP4 potency with reduced off-target activity.
  • Compound Description: Compound 24s is a potent and selective DPP4 inhibitor with an excellent pharmacokinetic profile and in vivo efficacy in ob/ob mice []. Its development represents a significant step towards a new class of antidiabetic drugs.

N-(2,4-Dichlorophenyl)-4-methylbenzenesulfonamide

  • Compound Description: This benzenesulfonamide derivative showcases a bent molecular structure, influenced by the sulfonamide group, and forms centrosymmetric dimers in its crystal structure through N—H⋯O(S) hydrogen bonds [].

3-(2,4-Dichlorophenyl)-4(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (SB 216763)

  • Compound Description: SB 216763 is a selective GSK3β inhibitor that, when co-administered with genistein or 17β-estradiol, restores their cardioprotective effects against myocardial infarction in rabbits subjected to prolonged coronary artery occlusion. This protective effect is attributed to the opening of mitochondrial ATP-dependent potassium channels [].

4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine

  • Compound Description: This compound demonstrates good to moderate antibacterial activity against both Gram-positive (Bacillus cerus and Staphylococcus epidermidis) and Gram-negative (Escherichia coli, Acinetobacter baumannii, and Proteus vulgaris) bacteria [].

N-[(2,4-Dichlorophenyl)Thio]-2,4,6-Tripheyl-Phenylaminyl Radical Crystal

  • Compound Description: This stable radical crystal demonstrates one-dimensional antiferromagnetic behavior, as described by an alternating linear chain model []. This property highlights its potential for applications in materials science and spintronics.

5-(4-(2-[18F]fluoroethoxy)phenyl)-1-(2,4-dichlorophenyl)-4-cyano-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide ([18F]JHU88868)

  • Compound Description: [18F]JHU88868 is a promising radioligand for PET imaging of CB1 receptors, offering a longer half-life than [11C]JHU75528 ([11C]OMAR) while maintaining high CB1 binding affinity and moderate lipophilicity []. This characteristic makes it suitable for studying CB1 receptor distribution and function in vivo.

2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichlorophenyl)ethanone

  • Compound Description: This compound, incorporating a 1,2,4-triazole ring and a 1,3,4-oxadiazole ring, offers insights into the structural diversity that can be achieved while retaining the 2,4-dichlorophenyl moiety. Its conformational flexibility, evidenced by the dihedral angles between its rings, might influence its interactions with potential biological targets [].

(2Z)‐2‐Bromo‐3‐[3,5‐dibromo‐4‐(ethylamino)phenyl]‐1‐(2,4‐dichlorophenyl)prop‐2‐en‐1‐one

  • Compound Description: This compound, with its bromine and chlorine substitutions and an ethylamino group, presents a unique structural framework. Its crystal packing, stabilized by intermolecular N—H⋯O hydrogen bonds and an intramolecular N—H⋯Br interaction, provides insights into its solid-state behavior [].

1,1′-[4-(2,4-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl]diethanone

  • Compound Description: This compound, with its dihydropyridine core and dichlorophenyl substituent, exhibits a flattened-boat conformation for the dihydropyridine ring. Its crystal packing is stabilized by N—H⋯O hydrogen bonds and C—H⋯Cl contacts [].

Properties

Product Name

1-benzoyl-N-(2,4-dichlorophenyl)-4-piperidinecarboxamide

IUPAC Name

1-benzoyl-N-(2,4-dichlorophenyl)piperidine-4-carboxamide

Molecular Formula

C19H18Cl2N2O2

Molecular Weight

377.3 g/mol

InChI

InChI=1S/C19H18Cl2N2O2/c20-15-6-7-17(16(21)12-15)22-18(24)13-8-10-23(11-9-13)19(25)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2,(H,22,24)

InChI Key

CZYGQTDXSJBFPV-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=CC=C3

Canonical SMILES

C1CN(CCC1C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.